An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)aniline: Properties, Synthesis, and Applications
Introduction: Unveiling a Privileged Scaffold in Modern Chemistry
In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as cornerstones for innovation. 4-(Pyrrolidin-1-yl)aniline, a deceptively simple aromatic amine, is one such structure. It is characterized by an aniline core—a benzene ring bearing an amino group—at which the para-position is substituted with a five-membered, saturated nitrogen heterocycle, the pyrrolidine ring.[1] This unique amalgamation of a flat, electron-rich aromatic system with a three-dimensional, basic aliphatic heterocycle imparts a fascinating profile of reactivity, stereochemistry, and biological potential.
The pyrrolidine ring is a prevalent feature in over 20 FDA-approved drugs, valued for its ability to introduce sp³-hybridized carbons that explore chemical space three-dimensionally, contribute to the molecule's stereochemistry, and enhance solubility and metabolic stability.[2][3][4] When appended to the aniline moiety, it creates a versatile building block, a "privileged scaffold," that serves as a pivotal intermediate in the synthesis of a diverse array of complex molecules, from potent enzyme inhibitors to advanced organic materials.
This guide provides an in-depth technical exploration of 4-(Pyrrolidin-1-yl)aniline, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its core chemical properties, illuminate its structural features through spectroscopic analysis, detail robust synthetic protocols, and explore its applications, grounding all claims in authoritative references.
Molecular Structure and Core Chemical Identity
The fundamental identity of 4-(Pyrrolidin-1-yl)aniline is defined by its constituent parts: the aniline and the pyrrolidine. The tertiary amine of the pyrrolidine ring is directly bonded to the C4 position of the aniline ring.
Caption: 2D Structure of 4-(Pyrrolidin-1-yl)aniline.
The presence of two nitrogen atoms—one primary aromatic amine and one tertiary aliphatic amine—makes the molecule basic.[1] The lone pair of electrons on the pyrrolidine nitrogen can participate in resonance with the aromatic ring, influencing the electron density and reactivity of both the ring and the primary amino group.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is paramount for its application in synthesis and development. The key identifiers and properties of 4-(Pyrrolidin-1-yl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 2632-65-7 | [1][5] |
| Molecular Formula | C₁₀H₁₄N₂ | [1][6] |
| Molecular Weight | 162.23 g/mol | [5] |
| Appearance | Low-Melting Solid or Solid | [1] |
| IUPAC Name | 4-(Pyrrolidin-1-yl)aniline | [6] |
| SMILES | C1CCN(C1)c1ccc(cc1)N | [1] |
| InChI Key | URAARCWOADCWLA-UHFFFAOYSA-N | [5] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural confirmation of the molecule. While a comprehensive dataset for this specific molecule is not centrally published, data from analogous structures and general chemical principles allow for a reliable prediction of its spectral features.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the aniline ring will appear as two doublets in the aromatic region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The pyrrolidine protons will manifest as two multiplets in the aliphatic region: one for the four protons alpha to the nitrogen (approx. 3.0-3.5 ppm) and another for the four beta protons (approx. 1.8-2.2 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals. Four signals in the aromatic region (approx. 110-150 ppm) corresponding to the benzene carbons, and two signals in the aliphatic region for the alpha and beta carbons of the pyrrolidine ring (approx. 45-55 ppm and 20-30 ppm, respectively).[7]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M+) peak corresponding to the molecular weight (m/z = 162.23). Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine (two bands around 3350-3450 cm⁻¹), C-H stretches for the aromatic and aliphatic components, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations.
Synthesis and Reaction Chemistry
The synthesis of 4-(Pyrrolidin-1-yl)aniline is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The choice of method depends on the starting materials, desired scale, and reaction conditions.
Key Synthetic Workflow: Buchwald-Hartwig Amination
One of the most robust and widely used methods for forming aryl-nitrogen bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a direct and efficient route to 4-(Pyrrolidin-1-yl)aniline from readily available starting materials.
Caption: Workflow for Buchwald-Hartwig Amination Synthesis.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
Causality: This protocol is chosen for its high efficiency, functional group tolerance, and general applicability. The palladium catalyst, in conjunction with a phosphine ligand, forms an active complex that facilitates the coupling of the aniline halide with pyrrolidine. The strong, non-nucleophilic base is crucial for deprotonating the pyrrolidine and regenerating the active catalyst. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium catalyst.
Materials:
-
4-Bromoaniline
-
Pyrrolidine
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 4-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe to the flask. Stir the mixture for 10 minutes to ensure homogeneity.
-
Reactant Addition: Add pyrrolidine (1.2 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Equip the flask with a reflux condenser, and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel to yield pure 4-(Pyrrolidin-1-yl)aniline.
Applications in Drug Discovery and Materials Science
The true value of 4-(Pyrrolidin-1-yl)aniline lies in its role as a versatile intermediate. Its primary amine serves as a synthetic handle for a multitude of chemical transformations, allowing for its incorporation into larger, more complex molecules.
Scaffold for Bioactive Molecules
The 4-(pyrrolidin-1-yl)aniline moiety is a key component in the development of various therapeutic agents. The pyrrolidine group can form critical hydrogen bonds and van der Waals interactions within protein binding pockets, while the aniline nitrogen provides a point for further chemical elaboration to modulate potency, selectivity, and pharmacokinetic properties.[2]
-
Enzyme Inhibitors: Derivatives have been investigated as inhibitors for various enzymes. For instance, aryl pyrrolidinone anilides have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a novel target in herbicide action, showcasing the scaffold's relevance in disrupting biological pathways.[8]
-
Receptor Modulators: The structure can be found in compounds designed as selective androgen receptor modulators (SARMs) and other receptor agonists or antagonists.[2]
-
Anticancer and Antimicrobial Agents: The pyrrolidine nucleus is integral to numerous compounds with demonstrated antiproliferative and antimicrobial activities.[2][4]
Caption: Role as a building block in a drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper handling of 4-(Pyrrolidin-1-yl)aniline is essential. It is classified as harmful and an irritant.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
GHS Pictogram: GHS07 (Harmful/Irritant).[5]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light.[5]
-
Conclusion
4-(Pyrrolidin-1-yl)aniline represents a powerful convergence of structural features that make it an invaluable tool for the modern chemist. Its combination of aromatic and saturated heterocyclic components, coupled with the reactive primary amine, provides a versatile platform for the synthesis of complex, high-value molecules. From its foundational role in building diverse chemical libraries for drug discovery to its potential in materials science, a deep understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential. This guide serves as a technical foundation for researchers and developers aiming to leverage this privileged scaffold in their scientific endeavors.
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Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. [Link]
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Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Lherbet, C., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6671), eadj7938. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]
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PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]
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CP Lab Safety. 4-(Pyrrolidin-1-yl)aniline, 98% Purity, C10H14N2, 25 grams. [Link]
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